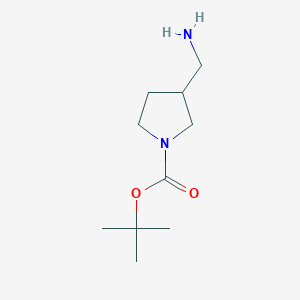

tert-Butyl 3-Ethylpiperazine-1-carboxylate

説明

The compound tert-Butyl 3-Ethylpiperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and an ethyl group attached to the piperazine ring. Piperazine derivatives are known for their applications in various fields, including medicinal chemistry, where they are often used as intermediates in the synthesis of biologically active compounds.

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives can involve multiple steps, starting from simple precursors such as piperidin-4-ylmethanol or ethyl N-benzyl-3-oxopiperidine-4-carboxylate. For example, tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate was prepared through a nine-step reaction, including hydrogenation, protection, methylation, oximation, hydrolysis, esterification, and ammonolysis . Similarly, other derivatives, such as tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, were synthesized using amination reactions with catalysts like CuI .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, showing that it crystallizes in the monoclinic crystal system . The crystal structure can reveal important features such as intermolecular hydrogen bonds and aromatic π–π stacking interactions, which contribute to the stability and properties of the compound.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including Mitsunobu reactions, Michael additions, and alkylations, to yield a wide range of products with different substituents and stereochemistry. For example, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates were obtained through reactions with L-selectride, and their stereochemistry was controlled using Mitsunobu reactions . These reactions are crucial for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. These properties include solubility, melting points, and boiling points, which are essential for their practical applications. The presence of tert-butyl and ethyl groups can affect the compound's lipophilicity, which is an important consideration in drug design. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π–π stacking, can also impact the compound's solubility and stability.

科学的研究の応用

Synthesis and Chemical Transformations

Tert-Butyl 3-Ethylpiperazine-1-carboxylate is utilized in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, contributing to the efficient preparation of various quinoxaline-3-carbonyl compounds. This process involves the use of K2S2O8 as an oxidant in metal- and base-free conditions (Xie et al., 2019).

The compound also plays a role in stereoselective syntheses, as seen in the formation of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This process is facilitated by reactions involving L-selectride in anhydrous tetrahydrofuran (Boev et al., 2015).

Novel Scaffold Development

- It is key in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, which serves as a new scaffold for the preparation of substituted piperidines. This involves regioselective ring-opening and 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).

Application in Transition Metal Extraction

- A derivative of this compound, N-(2-tosylato)ethylpiperazine, shows moderate but selective extraction ability for Hg2+ and dichromate anion, highlighting its potential in metal ion extraction processes (Minhas et al., 2010).

Use in Fluorous Synthesis

- Fluorinated analogues of tert-butyl alcohol, related to tert-butyl 3-ethylpiperazine-1-carboxylate, are used as protecting groups in fluorous synthesis. This demonstrates the compound's utility in facilitating chemical transformations and protecting functional groups (Pardo et al., 2001).

Molecular Structure Studies

- Studies on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester related to tert-butyl 3-ethylpiperazine-1-carboxylate, have contributed to a deeper understanding of molecular structures and crystallography (Moriguchi et al., 2014).

Safety And Hazards

特性

IUPAC Name |

tert-butyl 3-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJOJUNLMJMJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623505 | |

| Record name | tert-Butyl 3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-Ethylpiperazine-1-carboxylate | |

CAS RN |

438049-35-5 | |

| Record name | tert-Butyl 3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)

![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)

![Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153184.png)